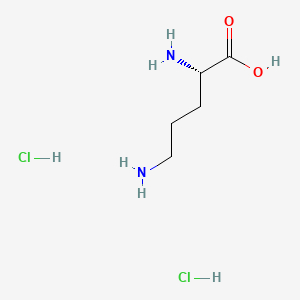

L-Ornithine dihydrochloride

描述

属性

IUPAC Name |

(2S)-2,5-diaminopentanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O2.2ClH/c6-3-1-2-4(7)5(8)9;;/h4H,1-3,6-7H2,(H,8,9);2*1H/t4-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGBAVEGDXFHRQP-FHNDMYTFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90884235 | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6211-16-1 | |

| Record name | Ornithine L-form dihydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006211161 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | L-Ornithine, hydrochloride (1:2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90884235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-ornithine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.707 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ORNITHINE DIHYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N284L2VLC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of L-Ornithine in the Urea Cycle

Abstract

Ammonia, a neurotoxic byproduct of protein catabolism, is detoxified in mammals primarily through the hepatic urea cycle.[1][2] Pathological elevations in blood ammonia, or hyperammonemia, are hallmarks of both inherited urea cycle disorders (UCDs) and acquired liver diseases like cirrhosis, often culminating in severe neurological complications such as hepatic encephalopathy (HE).[3][4] L-Ornithine, a non-proteinogenic amino acid, is a pivotal intermediate in this vital metabolic pathway.[5] Supplementation with L-Ornithine, often as L-Ornithine dihydrochloride or L-Ornithine L-aspartate (LOLA), represents a key therapeutic strategy aimed at enhancing the metabolic flux through the urea cycle to promote ammonia detoxification.[6][7] This guide provides an in-depth examination of the biochemical and molecular mechanisms underpinning the action of L-Ornithine within the urea cycle, its therapeutic rationale, and the experimental methodologies used to validate its efficacy.

The Urea Cycle: A Biological Imperative for Nitrogen Homeostasis

The urea cycle, also known as the ornithine cycle, is a five-step metabolic pathway that converts two molecules of ammonia and one of bicarbonate into urea, a less toxic and readily excretable compound.[8][9] This process is compartmentalized, with the initial two reactions occurring in the mitochondrial matrix of hepatocytes and the subsequent three in the cytosol.[2][10] The efficient functioning of this cycle is paramount, as failure to clear ammonia leads to its accumulation in the bloodstream, with devastating effects on the central nervous system.[4][11]

L-Ornithine does not merely participate in the cycle; it is a carrier molecule that is regenerated with each turn, making its availability a critical factor for sustained ammonia detoxification.[12]

Core Mechanism of L-Ornithine Action

The therapeutic principle of L-Ornithine supplementation is to increase the availability of a key substrate, thereby driving the urea cycle forward—a classic example of substrate activation.[7][13] The mechanism can be dissected into two critical steps: transport and enzymatic conversion.

Mitochondrial Transport: The Gateway to Ureagenesis

For L-Ornithine to participate in the urea cycle, it must first be transported from the cytosol, where it is regenerated, into the mitochondrial matrix. This crucial translocation is mediated by the ornithine transporter 1 (ORC1) , a solute carrier protein (encoded by the SLC25A15 gene) embedded in the inner mitochondrial membrane.[14][15] ORC1 functions as an antiporter, exchanging cytosolic ornithine for mitochondrial citrulline.[14]

The clinical significance of this transporter is underscored by the hyperornithinemia-hyperammonemia-homocitrullinuria (HHH) syndrome, a rare autosomal recessive disorder caused by mutations in the SLC25A15 gene.[14][16] Defective ORC1 function leads to a bottleneck in the urea cycle, causing ornithine to accumulate in the cytosol and impairing ammonia detoxification.[14]

The Catalytic Step: Ornithine Transcarbamylase

Once inside the mitochondrion, L-Ornithine serves as the acceptor for a carbamoyl group from carbamoyl phosphate. This reaction is catalyzed by Ornithine Transcarbamylase (OTC) , the second enzyme in the urea cycle.[17][18]

Reaction: L-Ornithine + Carbamoyl Phosphate → L-Citrulline + Phosphate[19][20]

This step is a cornerstone of ureagenesis. The product, L-Citrulline, is then transported out to the cytosol in exchange for a new molecule of L-Ornithine, perpetuating the cycle.[1] Providing exogenous L-Ornithine ensures that the OTC enzyme is not substrate-limited, maximizing the conversion of carbamoyl phosphate—derived directly from ammonia—into citrulline.[21] Deficiencies in the OTC enzyme are the most common cause of inherited UCDs, leading to severe neonatal hyperammonemia.[4][17]

The cycle is completed in the cytosol through a series of reactions that ultimately produce arginine, which is then cleaved by arginase to yield urea and regenerate L-Ornithine.[1][3] This regenerated L-Ornithine is then ready to be transported back into the mitochondria for another round of detoxification.[1][22]

Therapeutic Rationale and Broader Metabolic Impact

The primary therapeutic application of L-Ornithine is in the management of hyperammonemia, particularly in patients with hepatic encephalopathy (HE).[6][23] In conditions like cirrhosis, the liver's capacity for ureagenesis is compromised. Supplying L-Ornithine helps to maximize the function of the residual healthy hepatocytes.[3][24]

When administered as L-Ornithine L-aspartate (LOLA), the therapeutic effect is multimodal.[21][24]

-

L-Ornithine : Directly fuels the urea cycle as described above.[21]

-

L-Aspartate : Also serves a dual purpose. It is a substrate for the argininosuccinate synthetase reaction in the cytosol and can be transaminated to glutamate. Glutamate is the obligate substrate for glutamine synthetase, an enzyme found in perivenous hepatocytes and skeletal muscle that provides an alternative, crucial pathway for ammonia detoxification by converting it to non-toxic glutamine.[13][23][24]

This dual action makes LOLA particularly effective, as it stimulates both major pathways of ammonia removal in the body.[23][25]

Key Enzymatic Data

To appreciate the kinetics of the cycle, it is useful to consider the properties of the key enzymes involved.

| Enzyme | Location | Substrates | Products | Michaelis Constant (Km) |

| Ornithine Transcarbamylase (OTC) | Mitochondrial Matrix | L-Ornithine, Carbamoyl Phosphate | L-Citrulline, Phosphate | 0.4 mM for Ornithine0.26 mM for Carbamoyl Phosphate[17] |

| Arginase 1 | Cytosol | L-Arginine, H₂O | L-Ornithine, Urea | 2-12 mM for Arginine |

Experimental Protocols for Efficacy Assessment

Validating the mechanism of action of L-Ornithine requires robust experimental models and quantitative assays.

Protocol: In Vitro Ureagenesis Assay in a Hepatic Cell Model

This protocol describes a method to quantify the effect of L-Ornithine on ammonia detoxification in cultured hepatocytes. HepaRG cells or primary human hepatocytes are considered suitable models.[26]

Objective: To measure the rate of urea synthesis from an ammonia challenge in the presence or absence of L-Ornithine supplementation.

Methodology:

-

Cell Culture: Plate HepaRG cells or primary hepatocytes in collagen-coated 24-well plates and culture until they form a confluent monolayer.

-

Starvation: Twenty-four hours prior to the assay, replace the culture medium with a serum-free, arginine-free medium to deplete intracellular amino acid pools and minimize basal urea production.

-

Treatment Preparation: Prepare a treatment medium containing a physiological concentration of ammonia (e.g., 2-5 mM NH₄Cl). Aliquot this medium into three groups:

-

Control (Ammonia challenge only)

-

L-Ornithine (Ammonia challenge + 1-5 mM this compound)

-

Negative Control (No ammonia challenge)

-

-

Assay Initiation: Aspirate the starvation medium, wash cells once with PBS, and add 500 µL of the respective treatment media to each well.

-

Incubation: Incubate the plates at 37°C in a CO₂ incubator for 24 hours.

-

Sample Collection: After incubation, collect the supernatant (cell culture medium) from each well. Centrifuge at 500 x g for 5 minutes to remove any cellular debris.

-

Quantification: Analyze the supernatant for urea concentration using a colorimetric assay kit (as described in Protocol 5.2).

-

Normalization: Lyse the cells remaining in the wells and determine the total protein content using a BCA or Bradford assay. Normalize the urea production rate to the total protein content (e.g., in µmol urea / mg protein / 24 hours).

-

Analysis: Compare the normalized urea production rates between the control and L-Ornithine-treated groups to determine the fold-increase in ureagenesis.

Protocol: Quantification of Urea in Biological Samples

Commercial colorimetric assay kits are widely available and provide a reliable method for urea quantification.[27]

Principle: The assay is typically a multi-step reaction. First, the enzyme urease hydrolyzes urea into ammonia and carbon dioxide. The resulting ammonia then reacts with a specific chromogen under alkaline conditions to produce a colored product (often blue-green), the absorbance of which is proportional to the urea concentration in the original sample.[27]

Methodology:

-

Standard Curve Preparation: Prepare a series of urea standards of known concentrations (e.g., 0 to 50 mg/dL) by diluting a stock solution as per the kit manufacturer's instructions.

-

Sample Preparation: If necessary, dilute biological samples (e.g., plasma, urine, or cell culture supernatant from Protocol 5.1) with the provided assay buffer to ensure the concentration falls within the linear range of the standard curve.[27]

-

Reaction Setup: In a 96-well microplate, add a small volume (e.g., 10 µL) of each standard and unknown sample to separate wells.

-

Urease Reaction: Add the urease/reagent mixture to all wells. Incubate for approximately 10-15 minutes at 37°C to allow for the complete conversion of urea to ammonia.[27]

-

Color Development: Add the colorimetric developing reagent to all wells. Incubate at room temperature for 20-30 minutes to allow for color development.[27]

-

Measurement: Read the absorbance of the plate on a microplate reader at the wavelength specified by the manufacturer (typically between 580-630 nm).[27]

-

Calculation: Subtract the absorbance of the blank from all readings. Plot the absorbance of the standards versus their concentration to generate a standard curve. Use the linear regression equation from this curve to calculate the urea concentration in the unknown samples.

Conclusion

This compound acts as a potent facilitator of the urea cycle by providing a key substrate, L-Ornithine, to the mitochondrial enzyme Ornithine Transcarbamylase. This action enhances the metabolic flux through the cycle, increasing the conversion of toxic ammonia into excretable urea. This mechanism is central to its therapeutic efficacy in managing hyperammonemic conditions such as hepatic encephalopathy and certain urea cycle disorders. The combination of L-Ornithine with L-aspartate further augments ammonia detoxification by simultaneously stimulating the glutamine synthetase pathway. The validation of this mechanism through robust in vitro and clinical studies provides a strong foundation for its continued use and development in managing disorders of nitrogen metabolism.

References

- 1. microbenotes.com [microbenotes.com]

- 2. fortishealthcare.com [fortishealthcare.com]

- 3. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]

- 4. Urea Cycle - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Ornithine and its role in metabolic diseases: An appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Articles [globalrx.com]

- 7. L-Ornithine L-Aspartate is Effective and Safe for the Treatment of Hepatic Encephalopathy in Cirrhosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urea cycle - Wikipedia [en.wikipedia.org]

- 9. The Biological Roles of Urea: A Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. urea cycle & its regulation | PPTX [slideshare.net]

- 11. cellbiolabs.com [cellbiolabs.com]

- 12. What is the mechanism of Ornithine? [synapse.patsnap.com]

- 13. droracle.ai [droracle.ai]

- 14. researchgate.net [researchgate.net]

- 15. Expression of three mitochondrial solute carriers, citrin, aralar1 and ornithine transporter, in relation to urea cycle in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Urea Cycle Disorders Overview - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. grokipedia.com [grokipedia.com]

- 18. Ornithine transcarbamylase - Wikipedia [en.wikipedia.org]

- 19. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 20. Ornithine_transcarbamylase [chemeurope.com]

- 21. Pharmacokinetic and Pharmacodynamic Properties of l-Ornithine l-Aspartate (LOLA) in Hepatic Encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. dhingcollegeonline.co.in [dhingcollegeonline.co.in]

- 23. Efficacy of oral L-ornithine L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy | Annals of Hepatology [elsevier.es]

- 24. researchopenworld.com [researchopenworld.com]

- 25. Efficacy of oral L-ornithine L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Expression and function of the urea cycle in widely-used hepatic cellular models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. cellbiolabs.com [cellbiolabs.com]

What is the role of L-Ornithine dihydrochloride in ammonia detoxification

An In-Depth Technical Guide

The Role of L-Ornithine Dihydrochloride in Ammonia Detoxification

Abstract

Ammonia, a neurotoxic byproduct of protein catabolism, poses a significant threat to metabolic homeostasis, particularly neurological function.[1][2] The human body has evolved two primary pathways for its detoxification: the hepatic urea cycle and peripheral glutamine synthesis.[3][4] L-Ornithine, a non-proteinogenic amino acid, serves as a critical catalyst and intermediate within the urea cycle, the principal pathway for converting ammonia into non-toxic, excretable urea.[5][6] In pathological states such as chronic liver disease, the capacity of this cycle is often compromised, leading to hyperammonemia and its clinical sequela, hepatic encephalopathy (HE). Supplementation with L-Ornithine, often administered as the stable salt this compound or as L-Ornithine L-Aspartate (LOLA), provides essential substrates to augment and stimulate endogenous ammonia detoxification mechanisms. This guide delineates the biochemical role of L-Ornithine, the mechanistic basis for its therapeutic efficacy, and the validated protocols for assessing its impact on ammonia metabolism.

The Challenge of Hyperammonemia

Ammonia is continuously generated from the breakdown of amino acids and by intestinal microflora.[1][2] While essential for certain biosynthetic processes, excess ammonia is profoundly toxic, especially to the central nervous system. In the brain, ammonia crosses the blood-brain barrier and is metabolized by astrocytes to glutamine. This reaction leads to an osmotic imbalance, causing astrocyte swelling and cerebral edema, which underlies the neurological dysfunction seen in hepatic encephalopathy.[7] Therefore, maintaining low circulating levels of ammonia is critical for physiological health.[2]

The Urea Cycle: A Central Hub for Nitrogen Disposal

The liver is the primary site of ammonia detoxification via the urea cycle, a five-step metabolic pathway that converts two molecules of ammonia and one of bicarbonate into one molecule of urea.[1][8] This process is compartmentalized between the mitochondrial matrix and the cytosol of hepatocytes.[7][9]

The key enzymatic steps are:

-

Carbamoyl Phosphate Synthetase I (CPS1): In the mitochondria, ammonia and bicarbonate are converted to carbamoyl phosphate. This is the rate-limiting step of the cycle.[9]

-

Ornithine Transcarbamylase (OTC): Carbamoyl phosphate condenses with L-Ornithine to form L-Citrulline. This reaction also occurs in the mitochondria.[1][10][11]

-

Argininosuccinate Synthetase (ASS): L-Citrulline is transported to the cytosol and reacts with L-Aspartate (the donor of the second nitrogen atom) to form argininosuccinate.[9]

-

Argininosuccinate Lyase (ASL): Argininosuccinate is cleaved to form L-Arginine and fumarate, which links the urea cycle to the Krebs cycle.[8][9]

-

Arginase 1 (ARG1): In the final step, L-Arginine is hydrolyzed in the cytosol to produce urea and regenerate L-Ornithine.[1][12][13]

The regenerated L-Ornithine is then transported back into the mitochondria to begin another round of the cycle, highlighting its catalytic role.[6]

Figure 1: The Urea Cycle Pathway.

L-Ornithine: The Linchpin of Ureagenesis

L-Ornithine's role extends beyond that of a simple intermediate; it is a crucial regulator and substrate carrier.

-

Mitochondrial Transport: For the urea cycle to function, cytosolic L-Ornithine must be transported into the mitochondrial matrix. This is accomplished by the mitochondrial ornithine transporter, ORC1 (also known as SLC25A15).[14][15][16] The efficiency of this transport is vital for maintaining the mitochondrial pool of ornithine required for the OTC reaction.[6]

-

Substrate for OTC: Inside the mitochondria, L-Ornithine acts as the acceptor for the carbamoyl group from carbamoyl phosphate, a reaction catalyzed by Ornithine Transcarbamylase (OTC).[10][11] This step is essential for channeling nitrogen from ammonia into the cycle.[17]

-

Catalytic Regeneration: L-Ornithine is regenerated in the final step by Arginase 1, which cleaves L-Arginine.[12][18] This regeneration allows one molecule of ornithine to facilitate the conversion of numerous ammonia molecules, underscoring its catalytic nature.[5]

In states of liver dysfunction, the availability of urea cycle intermediates, including L-Ornithine, can become a limiting factor for ammonia detoxification.[19]

Therapeutic Intervention with this compound

This compound is a pharmaceutical-grade salt that provides a bioavailable source of L-Ornithine. It is often administered as L-Ornithine L-Aspartate (LOLA), a stable salt of the two amino acids.[19] The scientific rationale for its use in hyperammonemic states is based on substrate availability—providing an exogenous supply of key intermediates to drive the ammonia-detoxifying pathways that have become rate-limited.[20]

LOLA exerts a dual-mechanism action:

-

Stimulation of Ureagenesis: The L-Ornithine component directly enters the hepatocyte pool. By increasing the intracellular concentration of L-Ornithine, it acts as a substrate to stimulate the OTC and CPS1 enzymes, thereby increasing the rate of urea synthesis.[20][21]

-

Promotion of Glutamine Synthesis: Both L-Ornithine and L-Aspartate can be metabolized to form glutamate. Glutamate is the obligate substrate for Glutamine Synthetase (GS), an enzyme that catalyzes the ATP-dependent condensation of glutamate with ammonia to form glutamine.[3][22] This pathway is a crucial secondary mechanism for ammonia detoxification, particularly in perivenous hepatocytes, skeletal muscle, and the brain.[19][20]

Figure 2: Dual mechanism of L-Ornithine L-Aspartate (LOLA).

Clinical Efficacy in Hyperammonemia and Hepatic Encephalopathy

The therapeutic utility of L-Ornithine L-Aspartate (LOLA) has been validated in numerous clinical trials and meta-analyses, demonstrating its efficacy in reducing blood ammonia and improving the clinical signs of hepatic encephalopathy (HE).[23][24][25]

| Outcome Measure | LOLA Treatment Group | Placebo/Control Group | Statistical Significance | Reference(s) |

| Improvement in HE Mental State | Significant improvement (RR 1.36) | Less improvement | p = 0.005 | [24] |

| Reduction in Blood Ammonia | Mean decrease of -17.50 µmol/L | Less reduction | p = 0.0008 | [24] |

| Number Connection Test (NCT) | Significant improvement in completion time | No significant change | p < 0.01 | [26] |

| Fasting Venous Ammonia | Significant reduction post-treatment | No significant change | p < 0.01 | [26] |

| Critical Flicker Frequency (CFF) | Mean value increased to 39.3 Hz | Mean value remained low at 36.04 Hz | p = 0.027 | [27] |

Table 1: Summary of Clinical Trial Data for L-Ornithine L-Aspartate (LOLA). (RR: Relative Risk; MD: Mean Difference)

Studies have investigated both oral and intravenous administration, with typical oral doses around 18g per day and intravenous infusions around 20g per day.[23][25][26] Results consistently show that LOLA is superior to placebo and is a safe and well-tolerated treatment for patients with cirrhosis and stable, overt, chronic HE.[21][26]

Experimental Protocol: Measurement of Blood Ammonia

Accurate measurement of blood ammonia is fundamental to research in this field. The volatility and instability of ammonia in biological samples necessitate a rigorously controlled pre-analytical and analytical workflow.

Principle

This protocol utilizes an enzymatic method based on the reductive amination of α-ketoglutarate by glutamate dehydrogenase (GLDH). The concomitant oxidation of NADH to NAD+ is measured spectrophotometrically as a decrease in absorbance at 340 nm, which is directly proportional to the ammonia concentration in the sample.[28]

Sample Collection and Handling (Self-Validating System)

The integrity of the results is critically dependent on minimizing artifactual ammonia generation post-collection.

-

Patient Preparation: The patient should be in a fasted state (at least 4-6 hours post-meal) and at rest. Smoking and strenuous physical exercise should be avoided prior to sampling.[28]

-

Venipuncture: Collect blood from a freely flowing vein without prolonged tourniquet use to prevent localized metabolic changes.[29]

-

Tube Selection: Draw blood into a pre-chilled vacuum tube containing EDTA or heparin as an anticoagulant.

-

Immediate Chilling: Place the sample immediately into an ice-water slurry. Causality: This step is critical as it slows down enzymatic activity, particularly from red blood cells, which can release ammonia and lead to falsely elevated results.[28]

-

Centrifugation: Transport the sample on ice to the laboratory and centrifuge at 2000-3000 x g for 10-15 minutes at 4°C. This must be done within 15-20 minutes of collection.[28][30]

-

Plasma Separation: Immediately after centrifugation, carefully aspirate the plasma, avoiding contamination from the buffy coat or red blood cells. Transfer the plasma to a clean, labeled cryovial.

-

Analysis/Storage: Analyze the plasma immediately. If immediate analysis is not possible, the plasma must be frozen at -20°C or lower, where it is stable for several days.[28][31] Thawing and refreezing should be avoided.

Figure 3: Experimental Workflow for Blood Ammonia Measurement.

Analytical Procedure (Enzymatic Method)

-

Bring plasma samples and reagents to room temperature.

-

Prepare a reaction mixture containing α-ketoglutarate and NADH in a suitable buffer (e.g., triethanolamine buffer).

-

Add a specific volume of the plasma sample to the reaction mixture in a cuvette.

-

Measure the initial absorbance (A1) at 340 nm.

-

Initiate the reaction by adding a standardized amount of glutamate dehydrogenase (GLDH).

-

Incubate for a defined period (e.g., 5-10 minutes) to allow the reaction to complete.

-

Measure the final absorbance (A2) at 340 nm.

-

The change in absorbance (ΔA = A1 - A2) is used to calculate the ammonia concentration against a standard curve prepared with known ammonia concentrations.

Conclusion

L-Ornithine is an indispensable component of the urea cycle, the body's primary defense against ammonia toxicity. In conditions of metabolic stress or liver impairment, the capacity of this cycle can be limited by substrate availability. This compound, particularly in the form of L-Ornithine L-Aspartate, serves as a potent therapeutic agent by providing the necessary substrates to stimulate two key ammonia detoxification pathways: ureagenesis in the liver and glutamine synthesis in both hepatic and extrahepatic tissues. This dual mechanism effectively reduces systemic ammonia levels, leading to demonstrable clinical improvements in patients with hyperammonemic disorders such as hepatic encephalopathy. The continued study of L-Ornithine's role, supported by robust and validated experimental protocols, is essential for optimizing therapeutic strategies in the management of these challenging metabolic conditions.

References

- 1. Formation of ammonia, its detoxification, ureosynthetic cycle and its regulation, hyperammonemia. - WikiLectures [wikilectures.eu]

- 2. Biochemistry, Ammonia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. gosset.ai [gosset.ai]

- 5. What is the mechanism of Ornithine? [synapse.patsnap.com]

- 6. Ornithine - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]

- 7. teachmephysiology.com [teachmephysiology.com]

- 8. Urea cycle - Wikipedia [en.wikipedia.org]

- 9. microbenotes.com [microbenotes.com]

- 10. grokipedia.com [grokipedia.com]

- 11. fiveable.me [fiveable.me]

- 12. Arginase: A Multifaceted Enzyme Important in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bio.libretexts.org [bio.libretexts.org]

- 14. Mitochondrial transporters for ornithine and related amino acids: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The mitochondrial ornithine transporter. Bacterial expression, reconstitution, functional characterization, and tissue distribution of two human isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ornithine translocase - Wikipedia [en.wikipedia.org]

- 17. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 18. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]

- 19. researchopenworld.com [researchopenworld.com]

- 20. Efficacy of L-Ornithine-L-Aspartate in Cirrhotics With Hepatic Encephalopathy | Clinical Research Trial Listing [centerwatch.com]

- 21. Efficacy of oral L-ornithine L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy | Annals of Hepatology [elsevier.es]

- 22. Efficacy of oral L-ornithine L-aspartate in cirrhotic patients with hyperammonemic hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. L-Ornithine-L-aspartate in the management of hepatic encephalopathy: a meta-analysis - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Efficacy of l-Ornithine l-Aspartate for the Treatment of Hepatic Encephalopathy and Hyperammonemia in Cirrhosis: Systematic Review and Meta-Analysis of Randomized Controlled Trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Critical analysis of studies evaluating the efficacy of infusion of L-ornithine L-aspartate in clinical hepatic encephalopathy in patients with liver failure | Annals of Hepatology [elsevier.es]

- 26. Oral L-ornithine-L-aspartate therapy of chronic hepatic encephalopathy: results of a placebo-controlled double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Effect of L-ornithine-L-aspartate Therapy on Low-Grade Hepatic Encephalopathy in Patients with Liver Cirrhosis - Neliti [neliti.com]

- 28. labmed.org.uk [labmed.org.uk]

- 29. Simple and Inexpensive Quantification of Ammonia in Whole Blood - PMC [pmc.ncbi.nlm.nih.gov]

- 30. atsdr.cdc.gov [atsdr.cdc.gov]

- 31. Samples for Ammonia | Cornell University College of Veterinary Medicine [vet.cornell.edu]

L-Ornithine dihydrochloride CAS number and chemical properties

An In-depth Technical Guide to L-Ornithine Dihydrochloride for Researchers and Drug Development Professionals

Core Identity and Physicochemical Characteristics

L-Ornithine is a non-proteinogenic amino acid, meaning it is not genetically coded for in the synthesis of proteins. However, it plays a central and indispensable role in several metabolic pathways, most notably the urea cycle. For laboratory and pharmaceutical applications, it is often supplied as a salt to enhance stability and solubility.

A point of frequent clarification is the distinction between its hydrochloride salts. While L-Ornithine monohydrochloride (CAS Number: 3184-13-2) is common, this guide focuses on This compound (CAS Number: 6211-16-1) . The dihydrochloride form possesses two equivalents of hydrochloric acid, altering its molecular weight and other properties. Researchers should verify the specific salt form they are using by consulting the Certificate of Analysis from their supplier.

The fundamental properties of this compound are summarized below, with data for the more common monohydrochloride salt provided for comparative context.

| Property | This compound | L-Ornithine Monohydrochloride |

| CAS Number | 6211-16-1[1] | 3184-13-2[2][3][4] |

| Molecular Formula | C₅H₁₄Cl₂N₂O₂[5][1] | C₅H₁₂N₂O₂ • HCl[2] |

| Molecular Weight | 205.08 g/mol [5][1] | 168.62 g/mol [4][6] |

| IUPAC Name | (2S)-2,5-diaminopentanoic acid;dihydrochloride[7] | (2S)-2,5-diaminopentanoic acid;hydrochloride[3] |

| Appearance | White crystalline powder[8] | White solid/powder |

| Melting Point | Not consistently reported | ~245 °C (with decomposition)[6][9] |

| Solubility | Highly soluble in water | Soluble in water (e.g., 543 mg/mL at 20°C, 100 g/L at 25°C) and alcohol.[6][10] |

| Stability | Stable under standard conditions.[8] | Stable for ≥ 4 years when stored at -20°C.[2][11] Hygroscopic nature requires storage in tightly sealed containers away from moisture.[10][12] |

Biochemical Significance: The Urea Cycle and Beyond

L-Ornithine's primary physiological role is as a key intermediate in the urea cycle (also known as the ornithine cycle).[13] This metabolic pathway is critical for the detoxification of ammonia, a toxic byproduct of amino acid catabolism, by converting it into urea for excretion by the kidneys.[14] The cycle occurs predominantly in the liver.[13]

The mechanism involves five principal enzymatic reactions. L-Ornithine functions as a carrier molecule that is regenerated with each turn of the cycle.

The Steps of the Urea Cycle:

-

Carbamoyl Phosphate Synthesis: The cycle begins in the mitochondria with the formation of carbamoyl phosphate from ammonia (NH₃) and bicarbonate (HCO₃⁻), a reaction catalyzed by carbamoyl phosphate synthetase I (CPS1).[15]

-

Citrulline Formation: Ornithine transcarbamylase (OTC) transfers the carbamoyl group from carbamoyl phosphate to L-ornithine, forming L-citrulline and releasing a phosphate. L-ornithine is transported into the mitochondria for this step.[14][15]

-

Argininosuccinate Synthesis: L-citrulline is transported to the cytosol, where it reacts with L-aspartate to form argininosuccinate, catalyzed by argininosuccinate synthetase (ASS).[13][15]

-

Arginine Formation: Argininosuccinate lyase (ASL) cleaves argininosuccinate into L-arginine and fumarate.[13][15] The fumarate produced links the urea cycle to the citric acid cycle.[13]

-

Urea Release and Ornithine Regeneration: In the final step, arginase (ARG1) hydrolyzes L-arginine to produce urea and regenerate L-ornithine.[13][15] The regenerated L-ornithine is then transported back into the mitochondria to begin another cycle.[15]

Caption: The Urea Cycle pathway, highlighting the central role of L-Ornithine.

Beyond the urea cycle, L-ornithine is a precursor for the synthesis of polyamines (like putrescine and spermine), which are crucial for cell proliferation and differentiation, and other amino acids such as proline and glutamate.[2][14]

Synthesis, Manufacturing, and Quality Assurance

The industrial production of L-Ornithine Hydrochloride is achieved through two primary methodologies:

-

Microbial Fermentation: This is a common and highly efficient method. Specific strains of microorganisms, such as certain species of Corynebacterium or Escherichia coli, are cultured in controlled fermentation broths. These organisms are engineered or selected to overproduce L-Ornithine, which is then harvested from the culture.[12] This biological route is advantageous for its high stereoselectivity, ensuring the production of the biologically active L-enantiomer.[12]

-

Chemical Synthesis: L-Ornithine can also be synthesized chemically, often starting from L-arginine.[16] One patented method describes dissolving L-arginine in water, followed by a reaction with calcium hydroxide in the presence of catalysts, and subsequent purification steps to isolate L-Ornithine Hydrochloride.[16]

Quality Control: Regardless of the synthesis route, ensuring the purity and identity of the final product is paramount for its use in research and pharmaceutical applications.[12] Manufacturers adhere to pharmacopoeial standards (e.g., USP, EP). Key analytical techniques employed include:

-

High-Performance Liquid Chromatography (HPLC): Used to determine purity and quantify the L-Ornithine content, typically ensuring it meets assays of >98-99%.[12]

-

Spectroscopy (NMR, IR): Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are used to confirm the structural identity of the compound.[12]

-

Specific Rotation: This analysis is critical to confirm the stereoisomeric purity, ensuring the presence of the desired L-enantiomer.[12]

Applications in Research, Drug Development, and Nutrition

The unique metabolic functions of L-Ornithine Hydrochloride make it a valuable compound in multiple fields.

-

Pharmaceutical and Clinical Applications: It is a cornerstone in the management of urea cycle disorders, where it helps facilitate the removal of excess ammonia.[17] It is also used in treating hepatic encephalopathy, a condition of brain dysfunction due to liver insufficiency and ammonia accumulation.[6] Its role in collagen synthesis makes it a compound of interest for wound healing applications.[17]

-

Nutritional Supplements: L-Ornithine is widely used in sports nutrition supplements.[17][18] Research suggests it may help reduce fatigue by increasing the efficiency of energy consumption and promoting the excretion of ammonia, which accumulates during physical exercise.[6][19] Studies have also explored its role in enhancing athletic performance and supporting muscle recovery.[20][21]

-

Biochemical Research: In the laboratory, L-Ornithine Hydrochloride is used as a key substrate for studying the urea cycle and other metabolic pathways.[18] It is also used as a supplement in cell culture media to improve cell growth and viability, particularly for liver and muscle cells.[17]

Key Experimental Methodologies

The following protocols provide standardized procedures for the synthesis of a key precursor and the preparation of solutions for in vitro work.

Protocol: Synthesis of L-Ornithine Methyl Ester Dihydrochloride

This protocol describes the esterification of L-Ornithine, a common first step for protecting the carboxylic acid group to allow for further chemical modification at the amino groups. This procedure is adapted from established methodologies for synthesizing ornithine derivatives.[22]

Objective: To prepare L-Ornithine methyl ester dihydrochloride from L-ornithine monohydrochloride.

Materials:

-

L-Ornithine monohydrochloride

-

Methanol (anhydrous)

-

Acetyl chloride

-

Acetone

-

Round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser

-

Ice bath

Procedure:

-

Suspend 25 g of L-ornithine monohydrochloride in 250 mL of anhydrous methanol in a round-bottom flask.

-

Cool the suspension to 0-5°C using an ice bath.

-

Add 42 mL of acetyl chloride dropwise over 30 minutes while maintaining the temperature below 15°C. Causality Note: Acetyl chloride reacts with methanol to form HCl in situ, which catalyzes the esterification and forms the dihydrochloride salt. This is a safer alternative to bubbling HCl gas.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3 hours. The suspension should become a clear solution.

-

Distill off approximately 150 mL of methanol.

-

Cool the remaining solution to 45-50°C and add 100 mL of acetone. Causality Note: Acetone acts as an anti-solvent, reducing the solubility of the product and inducing crystallization.

-

Stir the mixture for 1 hour at 15-20°C to ensure complete crystallization.

-

Filter the resulting solid product using a Büchner funnel.

-

Wash the solid with a small amount of cold acetone and dry under vacuum to yield L-Ornithine methyl ester dihydrochloride.

Caption: Workflow for the synthesis of L-Ornithine methyl ester dihydrochloride.

Protocol: Preparation of a 100 mM Stock Solution

Objective: To prepare a sterile aqueous stock solution of this compound for use in cell culture or enzymatic assays.

Materials:

-

This compound (CAS 6211-16-1, MW: 205.08 g/mol )

-

High-purity water (e.g., Milli-Q or WFI)

-

Sterile container

-

0.22 µm sterile syringe filter

Procedure:

-

Calculation: To prepare a 100 mM (0.1 M) solution, weigh out 2.051 g of this compound for every 100 mL of final volume (205.08 g/mol * 0.1 mol/L = 20.508 g/L).

-

Add the weighed powder to a sterile beaker or flask containing approximately 80% of the final desired volume of high-purity water.

-

Stir at room temperature until the solid is completely dissolved. This compound is highly soluble in water.

-

Adjust the final volume to 100 mL with high-purity water.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile storage bottle. Self-Validation Note: Filtering is a critical step to prevent microbial contamination in downstream biological assays.

-

Store the stock solution at 2-8°C. For long-term storage, aliquoting and freezing at -20°C is recommended. Note that some sources advise against storing aqueous solutions for more than one day, so stability for your specific application should be verified.[11]

References

- 1. This compound [webbook.nist.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. L-Ornithine hydrochloride | LGC Standards [lgcstandards.com]

- 4. L-オルニチン 塩酸塩 - (S)-(+)-2,5-ジアミノペンタン酸 塩酸塩 [sigmaaldrich.com]

- 5. This compound | 6211-16-1 [chemicalbook.com]

- 6. L-Ornithine Hydrochloride - LKT Labs [lktlabs.com]

- 7. L-Ornithine, hydrochloride (1:2) | C5H14Cl2N2O2 | CID 80341 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. L(+)-Ornithine hydrochloride | 3184-13-2 [chemicalbook.com]

- 9. L-鸟氨酸 盐酸盐 99% | Sigma-Aldrich [sigmaaldrich.com]

- 10. L-Ornithine HCl | Duchefa Biochemie [duchefa-biochemie.com]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. nbinno.com [nbinno.com]

- 13. Urea cycle - Wikipedia [en.wikipedia.org]

- 14. What is the mechanism of Ornithine? [synapse.patsnap.com]

- 15. news-medical.net [news-medical.net]

- 16. CN1590367A - Preparation method of L-ornithine hydrochloride - Google Patents [patents.google.com]

- 17. chemimpex.com [chemimpex.com]

- 18. nbinno.com [nbinno.com]

- 19. The effect of L-ornithine hydrochloride ingestion on performance during incremental exhaustive ergometer bicycle exercise and ammonia metabolism during and after exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Articles [globalrx.com]

- 21. Articles [globalrx.com]

- 22. benchchem.com [benchchem.com]

Introduction: The Centrality of L-Ornithine in Nitrogen Metabolism

An In-depth Technical Guide to the Biosynthesis and Metabolic Pathways of L-Ornithine

Prepared for Researchers, Scientists, and Drug Development Professionals

L-Ornithine is a non-proteinogenic α-amino acid, meaning it is not encoded by DNA and not incorporated into proteins during translation.[1][2][3] Despite this, it occupies a pivotal position at the crossroads of nitrogen metabolism. Structurally, it is a dibasic amino acid with the chemical formula C₅H₁₂N₂O₂, featuring a four-carbon side chain terminating in an amino group.[2][3] Its significance stems not from a role in protein structure, but from its dynamic function as a key intermediate in several essential metabolic pathways. Most notably, L-Ornithine is a central component of the urea cycle, the primary mechanism for the disposal of excess nitrogen in mammals.[1][2][4] Beyond detoxification, it serves as a critical precursor for the synthesis of other vital molecules, including arginine, proline, and polyamines, which are essential for cell proliferation and tissue repair.[3][4][5] Understanding the intricate network of L-ornithine's synthesis and metabolic fate is therefore fundamental for research in metabolic diseases, oncology, and the development of novel therapeutics.

Part 1: The Biosynthesis of L-Ornithine

The cellular pool of L-Ornithine is maintained through two primary routes: its generation as part of a metabolic cycle in mammals and its de novo synthesis from glutamate, a pathway prevalent in microorganisms and plants but also occurring in mammals.[6][7]

The Urea Cycle: Ornithine as a Recycled Intermediate

In ureotelic organisms (including humans), the primary source of L-Ornithine is the final step of the urea cycle, which occurs predominantly in the liver.[3] This cycle is not a de novo synthesis pathway for ornithine but rather a catalytic loop where ornithine is regenerated. The process begins with the enzymatic cleavage of L-Arginine by arginase , yielding urea and L-Ornithine.[1][2][3]

-

L-Arginine + H₂O → L-Ornithine + Urea

This regenerated L-Ornithine is then transported back into the mitochondrion to participate in another round of the cycle, effectively acting as a carrier for nitrogen atoms destined for excretion as urea.[1][4] Therefore, in the context of the urea cycle, ornithine is perpetually recycled.[1]

Caption: Fig 1: The Urea Cycle, highlighting L-Ornithine's central role.

De Novo Synthesis from L-Glutamate

De novo synthesis of L-Ornithine begins with the precursor L-glutamate and occurs in both microorganisms and mammals.[1][6][8] In microorganisms like Corynebacterium glutamicum, which is used for industrial production, this pathway is the primary route for ornithine synthesis.[9][10] The pathway involves a series of enzymatic steps where the gamma-carboxyl group of glutamate is reduced to an aldehyde, followed by transamination. A critical feature of this pathway is the initial acetylation of glutamate. This step is causally essential to prevent the spontaneous cyclization of downstream intermediates, which would otherwise lead to the synthesis of proline.[6]

The key enzymatic steps are:

-

Amino-acid N-acetyltransferase (NAGS): Acetylates L-glutamate to form N-acetylglutamate.[7][11]

-

Acetylglutamate kinase (NAGK): Phosphorylates N-acetylglutamate. This is a crucial rate-limiting and regulatory step, subject to feedback inhibition by L-arginine.[7][9][10]

-

N-acetyl-γ-glutamyl-phosphate reductase (NAGPR): Reduces the phosphorylated intermediate to N-acetylglutamate-semialdehyde. This reaction requires NADPH as a cofactor.[7][9][10]

-

N-acetylornithine aminotransferase (NAOAT): Converts the semialdehyde to N-acetylornithine via transamination.[7][11]

-

Acetylornithine deacetylase (NAOD): Removes the acetyl group to yield L-Ornithine.[7][11]

Caption: Fig 2: De Novo Biosynthesis of L-Ornithine from L-Glutamate.

Part 2: The Metabolic Fates of L-Ornithine

L-Ornithine stands at a critical metabolic branchpoint, and its fate is determined by the specific enzymatic pathways active within a given cell type and its metabolic state.

Continuation of the Urea Cycle

As described previously, L-Ornithine's primary fate in hepatocytes is to act as a substrate for ornithine transcarbamylase (OTC) .[1][4] This mitochondrial enzyme catalyzes the reaction between L-Ornithine and carbamoyl phosphate to produce L-Citrulline, thereby continuing the urea cycle.[2][4]

Polyamine Synthesis Pathway

Outside of the liver, a major metabolic route for L-Ornithine is the synthesis of polyamines. This pathway is initiated by the enzyme ornithine decarboxylase (ODC) , which catalyzes the irreversible decarboxylation of L-Ornithine to form putrescine (1,4-diaminobutane).[1][3][12][13]

-

L-Ornithine → Putrescine + CO₂

Putrescine is the precursor for the higher polyamines, spermidine and spermine, which are synthesized by the sequential addition of aminopropyl groups.[3][4] Polyamines are essential polycations involved in numerous cellular processes, including DNA stabilization, gene expression, and cell proliferation and differentiation.[3] The activity of ODC is tightly regulated and is often elevated in rapidly growing cells, including cancer cells, making it a target for drug development.[5][14]

Caption: Fig 3: Polyamine Synthesis Pathway Initiated by L-Ornithine.

Proline and Glutamate Interconversion

L-Ornithine can be interconverted with proline and glutamate through the action of ornithine δ-aminotransferase (OAT) , a mitochondrial enzyme.[15] OAT transfers the δ-amino group of ornithine to α-ketoglutarate, producing L-glutamate-γ-semialdehyde and L-glutamate.

-

L-Ornithine + α-Ketoglutarate ↔ L-Glutamate-γ-semialdehyde + L-Glutamate

The L-glutamate-γ-semialdehyde exists in equilibrium with its cyclic form, Δ¹-pyrroline-5-carboxylate (P5C). P5C can then be reduced to L-proline or oxidized to L-glutamate, thus linking the metabolism of these three amino acids.[6][8]

Part 3: Experimental Methodologies

Studying the complex metabolism of L-Ornithine requires robust and validated analytical methods to quantify its concentration and the activity of related enzymes.

Quantification of L-Ornithine

Several analytical techniques are available for the precise quantification of L-Ornithine in various biological matrices.

| Technique | Principle | Advantages | Considerations | References |

| HPLC | Chromatographic separation followed by detection. | High resolution, sensitivity, and specificity. | Often requires derivatization for UV/Fluorescence detection. | [2],[16],[17],[18] |

| GC-MS | Gas chromatography separation followed by mass spectrometry. | Highly selective and sensitive; can identify metabolites. | Requires derivatization to make ornithine volatile. | [2] |

| Spectrophotometry | Colorimetric reaction with acid ninhydrin. | Simple, rapid, and cost-effective. | Can have interference from other amino acids like proline. | |

| Capillary Electrophoresis | Separation based on charge and size in a capillary. | Rapid analysis, minimal sample preparation. | Requires specialized equipment. | [19] |

Experimental Protocol 1: Quantification of L-Ornithine by RP-HPLC

This protocol describes a common method using pre-column derivatization with o-phthalaldehyde (OPA) for fluorescence detection, providing high sensitivity.

1. Sample Preparation: a. For plasma or serum, deproteinize the sample by adding 3 parts of acetonitrile to 1 part of sample. b. Vortex vigorously and centrifuge at >12,000 x g for 10 minutes at 4°C. c. Collect the supernatant for derivatization.

2. Derivatization (Automated or Manual): a. Prepare an OPA reagent (e.g., OPA in borate buffer with 2-mercaptoethanol). b. In a vial, mix 50 µL of the deproteinized sample supernatant with 200 µL of OPA reagent. c. Allow the reaction to proceed for exactly 2 minutes at room temperature before injection.

3. HPLC Conditions:

- Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 3.5 µm).[16]

- Mobile Phase A: 0.1 M Sodium Acetate, pH 7.2.

- Mobile Phase B: Acetonitrile.

- Flow Rate: 1.0 mL/min.[16]

- Gradient Elution:

- 0-2 min: 10% B

- 2-15 min: 10-50% B

- 15-18 min: 50-80% B

- 18-20 min: 80% B

- 20-22 min: 80-10% B

- 22-28 min: 10% B (re-equilibration)

- Detection: Fluorescence detector (Excitation: 340 nm, Emission: 455 nm).

4. Quantification: a. Prepare a standard curve using known concentrations of L-Ornithine (0-200 µM). b. Process the standards in the same manner as the samples. c. Calculate the concentration in unknown samples by interpolating from the linear regression of the standard curve.

Experimental Protocol 2: Ornithine Decarboxylase (ODC) Activity Assay

This protocol measures ODC activity by quantifying the release of ¹⁴CO₂ from radiolabeled L-ornithine.

1. Preparation of Cell/Tissue Lysate: a. Homogenize cells or tissue in ice-cold lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 2.5 mM DTT, 0.1 mM EDTA, 50 µM pyridoxal-5'-phosphate). b. Centrifuge at >15,000 x g for 15 minutes at 4°C to pellet debris. c. Collect the supernatant (cytosolic fraction) for the assay. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Assay Setup: a. Perform the reaction in small, sealed vials equipped with a center well. b. To the vial, add 50-100 µg of lysate protein and lysis buffer to a final volume of 180 µL. c. Place a small piece of filter paper soaked in 20 µL of a CO₂ trapping agent (e.g., 2 M NaOH) into the center well. d. Pre-incubate the vial at 37°C for 5 minutes.

3. Reaction Initiation and Incubation: a. Initiate the reaction by adding 20 µL of L-[1-¹⁴C]ornithine (final concentration ~0.5 mM, specific activity ~0.5 µCi/mL). b. Seal the vial immediately and incubate at 37°C for 30-60 minutes. c. Stop the reaction by injecting 100 µL of 2 M citric acid into the main reaction mixture (not the center well).

4. Trapping and Measurement: a. Allow the vial to sit at room temperature for an additional 60 minutes to ensure all released ¹⁴CO₂ is trapped by the NaOH on the filter paper. b. Carefully remove the filter paper from the center well and place it into a scintillation vial. c. Add 5 mL of scintillation cocktail and quantify the radioactivity using a scintillation counter.

5. Calculation: a. Calculate the rate of ¹⁴CO₂ produced (in dpm/min) and convert this to pmol/min/mg protein based on the specific activity of the L-[1-¹⁴C]ornithine substrate.

Workflow for Metabolic Flux Analysis

Metabolic flux analysis using stable isotopes provides a dynamic view of L-Ornithine metabolism, revealing the relative contributions of different pathways to its production and consumption.

Caption: Fig 4: General workflow for stable isotope-resolved metabolomics.

Conclusion: An Indispensable Metabolic Hub

L-Ornithine, while not a component of proteins, is an indispensable player in cellular metabolism. Its central role in the urea cycle is critical for nitrogen homeostasis and the prevention of ammonia toxicity.[1][3] Furthermore, its position as a precursor to vital molecules like polyamines and proline underscores its importance in cell growth, differentiation, and stress response.[3][5][7] The intricate regulation of its biosynthetic and catabolic pathways makes it a focal point for understanding both normal physiology and pathological states, such as metabolic disorders and cancer.[5] For drug development professionals, enzymes like ornithine decarboxylase remain attractive targets. For researchers, the continued exploration of ornithine metabolism, aided by advanced analytical techniques, promises to unveil further layers of its regulatory complexity and its impact on cellular health and disease.

References

- 1. Ornithine - Wikipedia [en.wikipedia.org]

- 2. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 3. Unveiling Ornithine: Beyond the Urea Cycle, A Multifaceted Player in Health -MetwareBio [metwarebio.com]

- 4. What is the mechanism of Ornithine? [synapse.patsnap.com]

- 5. Ornithine and its role in metabolic diseases: An appraisal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. L-ornithine biosynthesis II | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fs.usda.gov [fs.usda.gov]

- 8. ornithine de novo biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Recent Advances of L-ornithine Biosynthesis in Metabolically Engineered Corynebacterium glutamicum [frontiersin.org]

- 11. Ornithine Biosynthesis [iubmb.qmul.ac.uk]

- 12. Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of ancestral L-ornithine and L-lysine decarboxylases reveals parallel, pseudoconvergent evolution of polyamine biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Regulation of ornithine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. impactfactor.org [impactfactor.org]

- 17. researchgate.net [researchgate.net]

- 18. helixchrom.com [helixchrom.com]

- 19. Validated method for L-ornithine-L-aspartate analysis in human plasma by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to L-Ornithine Dihydrochloride vs. L-Ornithine Free Base for Research Applications

Abstract

L-Ornithine, a non-proteinogenic amino acid, is a pivotal intermediate in the urea cycle and a precursor for the biosynthesis of polyamines, proline, and glutamate.[1] For researchers in drug development and life sciences, selecting the appropriate form of L-Ornithine—the free base or its hydrochloride salt—is a critical decision that impacts experimental reproducibility, accuracy, and outcomes. This guide provides a detailed technical analysis of the two forms, elucidating the causal relationships between their physicochemical properties and their practical applications in research. We will explore the nuances of solubility, stability, and pH that govern the choice of compound for cell culture, enzymatic assays, and other research modalities, providing field-proven protocols and a self-validating framework for experimental design.

Foundational Physicochemical Properties: A Comparative Analysis

The primary distinction between L-Ornithine free base and its hydrochloride salt lies in the addition of one or two molecules of hydrogen chloride (HCl). L-Ornithine is a dibasic amino acid, featuring two amino groups, allowing it to form both a monohydrochloride (L-Ornithine HCl) and a dihydrochloride (L-Ornithine·2HCl). The monohydrochloride is the most commonly supplied salt form for research. These structural differences fundamentally alter the compound's behavior in aqueous solutions.

The hydrochloride salt is formed by reacting the basic amino groups of L-Ornithine with hydrochloric acid. This conversion to a salt form significantly enhances the compound's polarity, which is the primary driver for the differences in their experimental handling and application.

| Property | L-Ornithine Free Base | L-Ornithine Monohydrochloride | L-Ornithine Dihydrochloride | Rationale & Experimental Implication |

| Molecular Formula | C₅H₁₂N₂O₂[1] | C₅H₁₂N₂O₂ · HCl[2] | C₅H₁₂N₂O₂ · 2HCl | The addition of HCl increases the molecular weight. This must be accounted for when preparing solutions of a specific molarity. Failure to do so is a common source of error. |

| Molecular Weight | 132.16 g/mol [1] | 168.62 g/mol [3] | 205.08 g/mol | A 1M solution of the free base requires 132.16 g/L, whereas a 1M solution of the monohydrochloride requires 168.62 g/L. |

| Solubility in Water | Soluble[1] | Highly Soluble (e.g., 543 mg/mL at 20°C)[4][5] | Highly Soluble | The ionic nature of the salt form dramatically increases its solubility in polar solvents like water and buffers. This is a major advantage for preparing high-concentration stock solutions.[4][5] |

| pH of Aqueous Solution | Neutral to Slightly Alkaline | Acidic | Strongly Acidic | Dissolving the hydrochloride salt lowers the pH of the solution. This is a critical consideration for pH-sensitive applications like cell culture and enzymatic assays, necessitating pH adjustment.[6] |

| Stability | Generally Stable | Often more stable, less prone to degradation, and less hygroscopic than the free base. | More stable than the free base. | Salt forms of amino acids are typically preferred for long-term storage as powders due to their enhanced stability.[4] |

Strategic Selection for Core Research Applications

The choice between the free base and the hydrochloride salt is not arbitrary; it is a deliberate experimental parameter dictated by the specific requirements of the assay or model system.

Cell Culture Applications

In cell culture, maintaining a stable physiological pH (typically 7.2-7.4) is paramount. L-Ornithine is frequently used as a supplement in media like Dulbecco's Modified Eagle Medium (DMEM) to support polyamine biosynthesis, which is essential for cell proliferation.[7]

Recommendation: L-Ornithine monohydrochloride is the preferred form for cell culture applications.[7]

Causality: The high solubility of the hydrochloride salt allows for the preparation of concentrated, sterile-filtered stock solutions, which can be easily diluted into the culture medium.[7][8] While the stock solution will be acidic, its small addition volume relative to the large volume of buffered culture medium results in a negligible pH shift. For direct, high-concentration supplementation, pH neutralization of the stock solution is required.

Enzymatic Assays

Enzyme kinetics are exquisitely sensitive to pH. The optimal pH for an enzyme's activity must be strictly maintained. L-Ornithine is a substrate for several key enzymes, including Ornithine Decarboxylase (ODC) and Ornithine Transcarbamylase (OTC).[1][9]

Recommendation: The choice depends on the enzyme's optimal pH and the assay buffer system. L-Ornithine hydrochloride is often more practical.

Causality: The ODC enzyme, for example, catalyzes the first step in polyamine synthesis.[9][10] Many established ODC assays utilize a buffer system with a pH around 5.2 or in the neutral range.[11] Using the highly soluble L-Ornithine hydrochloride allows for easy preparation of the substrate solution. The key is that the substrate is dissolved directly into the final assay buffer, or its pH is adjusted to match the buffer before addition. This ensures that the final reaction pH is not perturbed. Using the free base might be feasible if the desired pH is neutral or alkaline and the required concentration is readily soluble, but the salt form provides greater flexibility.

Experimental Protocols: A Self-Validating Framework

Trustworthy protocols are self-validating. The following methodologies are designed to ensure accuracy and reproducibility when working with either form of L-Ornithine.

Protocol: Preparation of a 100 mM L-Ornithine Monohydrochloride Stock Solution

This protocol is suitable for preparing a concentrated stock for use in cell culture or as a substrate in enzymatic assays.

-

Mass Calculation: Weigh 1.686 g of L-Ornithine monohydrochloride (MW: 168.62 g/mol ).

-

Dissolution: Add the powder to a 100 mL volumetric flask. Add approximately 80 mL of high-purity water (e.g., Milli-Q) or a suitable buffer (e.g., PBS). Mix thoroughly until fully dissolved. The high solubility should facilitate rapid dissolution.[2]

-

pH Adjustment (Critical Step): The initial pH of the solution will be acidic. For applications requiring physiological pH (e.g., cell culture), slowly add 1 M NaOH dropwise while monitoring with a calibrated pH meter until the desired pH (e.g., 7.4) is reached.

-

Final Volume Adjustment: Add high-purity water or buffer to bring the final volume to 100 mL.

-

Sterilization and Storage: For cell culture applications, sterile-filter the solution through a 0.22 µm filter.[8] Aliquot the solution into sterile tubes and store at -20°C for long-term use.[12] Avoid repeated freeze-thaw cycles.[12]

Protocol: Ornithine Decarboxylase (ODC) Activity Assay

This protocol outlines a common radiolabeling method for measuring ODC activity, highlighting the correct preparation of the L-Ornithine substrate.

Principle: ODC catalyzes the decarboxylation of L-Ornithine, releasing CO₂.[9] By using [1-¹⁴C]-L-Ornithine as a substrate, the amount of liberated ¹⁴CO₂ can be quantified as a direct measure of enzyme activity.[9][13]

Workflow:

Caption: Workflow for a radiolabeled Ornithine Decarboxylase (ODC) assay.

Detailed Steps:

-

Assay Buffer Preparation: Prepare an appropriate assay buffer (e.g., 100 mM Tris-HCl) containing necessary cofactors like Pyridoxal 5'-Phosphate (PLP) and DTT, adjusted to the optimal pH for ODC (can range from 5.2 to 7.5 depending on the source).[11]

-

Substrate Solution Preparation:

-

Prepare a 100 mM stock solution of L-Ornithine monohydrochloride in the assay buffer as described in Protocol 3.1, ensuring the final pH matches the assay buffer.

-

Create the final substrate mix by adding a known amount of [1-¹⁴C]-L-Ornithine to the unlabeled L-Ornithine solution to achieve the desired final concentration and specific activity.

-

-

Enzyme Preparation: Prepare cell or tissue extracts containing ODC in a suitable lysis buffer on ice.

-

Reaction Initiation: In a sealed reaction vessel, combine the enzyme extract and the substrate solution.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 60 minutes). A filter paper soaked in a CO₂ trapping agent (e.g., NaOH) is suspended above the reaction mixture.

-

Reaction Termination: Stop the reaction by injecting a strong acid (e.g., trichloroacetic acid), which denatures the enzyme and facilitates the release of all dissolved ¹⁴CO₂ from the solution.

-

Quantification: Remove the filter paper and measure the trapped radioactivity using a scintillation counter. The counts per minute (CPM) are directly proportional to the ODC activity.

The Metabolic Context: The Urea Cycle

Understanding the biological role of L-Ornithine provides context for its importance in research. It is a central catalyst in the urea cycle, a pathway primarily in the liver that detoxifies ammonia by converting it into urea for excretion.[1][14]

Caption: The central role of L-Ornithine in the Urea Cycle.

As shown, L-Ornithine acts as a carrier, accepting a carbamoyl group in the mitochondria (catalyzed by Ornithine Transcarbamylase, OTC) to form citrulline.[14] After a series of reactions in the cytosol, L-Arginine is produced and subsequently cleaved by arginase to release urea and regenerate L-Ornithine, which is then transported back into the mitochondria to continue the cycle.[1][14]

Conclusion and Final Recommendations

The selection between L-Ornithine free base and this compound is a foundational decision in experimental design that hinges on core physicochemical principles.

-

This compound (or Monohydrochloride) is the superior choice for most research applications due to its significantly higher aqueous solubility and enhanced stability. It is ideal for preparing high-concentration stock solutions for cell culture and enzymatic assays. However, its use mandates a protocol-integrated step for pH measurement and adjustment to prevent unintended acidic conditions in the experimental system.

-

L-Ornithine Free Base can be used in applications where solubility is not a limiting factor and where any potential pH alteration from a salt form is strictly to be avoided. Its use simplifies solution preparation by eliminating the need for pH adjustment, but this convenience is traded for lower solubility and potentially lower stability.

Ultimately, the researcher must weigh the practical advantages of solubility and stability against the requirement for stringent pH control. By understanding the causality behind these properties, scientists can design more robust, reproducible, and trustworthy experiments.

References

- 1. L-Ornithine: Properties, Functions, Metabolism and Detection - Creative Proteomics [creative-proteomics.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Ornithine hydrochloride | C5H13ClN2O2 | CID 76654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chembk.com [chembk.com]

- 5. fishersci.at [fishersci.at]

- 6. researchgate.net [researchgate.net]

- 7. L-オルニチン 一塩酸塩 BioReagent, suitable for cell culture, ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Frontiers | Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase [frontiersin.org]

- 10. frontiersin.org [frontiersin.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ornithine - Wikipedia [en.wikipedia.org]

The Central Role of L-Ornithine in Cellular Nitrogen Metabolism: A Historical and Technical Guide

Introduction: Unraveling the Metabolic Significance of a Non-Proteinogenic Amino Acid

In the intricate landscape of cellular metabolism, L-Ornithine, a non-proteinogenic amino acid, holds a pivotal position at the crossroads of nitrogen waste disposal and the synthesis of vital polyamines. First isolated in 1877 by Jaffé from the urine of birds, its name is derived from the Greek word "ornis," meaning bird.[1][2] While not incorporated into proteins during translation, L-Ornithine is indispensable for cellular homeostasis, primarily through its central role in the urea cycle and as a precursor for polyamine biosynthesis.[3][4][5] This technical guide provides an in-depth exploration of the discovery and history of L-Ornithine's metabolic functions, detailing the key enzymatic players and the experimental methodologies that have been instrumental in elucidating its significance. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of L-Ornithine metabolism.

Part 1: The Landmark Discovery of the Urea Cycle: A Paradigm Shift in Metabolic Research

The elucidation of the urea cycle by Hans Krebs and his medical student Kurt Henseleit in 1932 stands as a monumental achievement in biochemistry, representing the first metabolic cycle to be discovered.[6][7][8][9][10][11][12] This discovery predated Krebs's more famous discovery of the citric acid cycle by five years.[6][8][9][10] Their work not only explained how the body detoxifies ammonia, a toxic byproduct of amino acid catabolism, but also introduced the revolutionary concept of cyclic metabolic pathways.[6][8][11]

The Experimental Genius of Krebs and Henseleit: The Rationale Behind the Methodology

The success of Krebs and Henseleit's experiments hinged on a series of insightful experimental choices. Their primary model was the use of thin liver slices from rats, a technique pioneered by Otto Warburg. The rationale for this choice was based on the understanding that the liver is the primary site of urea synthesis.[13] Liver slices provided an experimental system that was complex enough to maintain integrated cellular functions, yet simple enough to be manipulated and studied in vitro.

A crucial element of their experimental design was the development of a new saline medium that closely mimicked the inorganic composition of blood plasma.[14] This was a significant improvement over previous saline solutions and was essential for maintaining the viability and metabolic activity of the liver slices over the course of the experiments.[14]

The core of their discovery lay in the systematic addition of various amino acids to the liver slice preparations and the subsequent measurement of urea production. They observed that the addition of L-Ornithine dramatically increased the rate of urea synthesis from ammonia, far beyond what could be accounted for by the stoichiometric conversion of ornithine itself. This led to the groundbreaking hypothesis that L-Ornithine acts in a catalytic manner, being regenerated in a cyclic process.[11] Further experiments with citrulline and arginine, identified as intermediates, solidified the concept of the "ornithine cycle," later known as the urea cycle.[8][11]

Part 2: The Dual Metabolic Fates of L-Ornithine

L-Ornithine is a critical branch-point metabolite with two primary fates within the cell: its role as an intermediate in the urea cycle for ammonia detoxification and its function as the precursor for the biosynthesis of polyamines, which are essential for cell growth and proliferation.

The Urea Cycle: Detoxifying Ammonia in the Liver

The urea cycle is a five-step metabolic pathway that takes place primarily in the mitochondria and cytosol of liver cells.[9][13] Its fundamental purpose is to convert two molecules of ammonia and one molecule of bicarbonate into one molecule of urea, a less toxic compound that can be safely excreted in the urine.[8][9][12]

The key steps involving L-Ornithine are:

-

Formation of Citrulline: In the mitochondrial matrix, Ornithine Transcarbamylase (OTC) catalyzes the reaction between L-Ornithine and carbamoyl phosphate to form L-Citrulline.[3][8][15][16] Carbamoyl phosphate itself is synthesized from ammonia and bicarbonate in a reaction catalyzed by carbamoyl phosphate synthetase I (CPS I).[17]

-

Regeneration of Ornithine: After a series of reactions in the cytosol, L-Arginine is cleaved by the enzyme Arginase to produce urea and regenerate L-Ornithine.[3][8] This regenerated L-Ornithine is then transported back into the mitochondria to begin another round of the cycle.

Polyamine Biosynthesis: Fueling Cell Growth

The second major metabolic fate of L-Ornithine is its conversion to polyamines, a class of small, positively charged molecules essential for cell proliferation, differentiation, and DNA stabilization.[3][8] The first and rate-limiting step in this pathway is the decarboxylation of L-Ornithine to produce putrescine, catalyzed by the enzyme Ornithine Decarboxylase (ODC) .[18][19] Putrescine is then further converted to the higher polyamines, spermidine and spermine.[3]

Part 3: Key Enzymes in L-Ornithine Metabolism

The metabolic fates of L-Ornithine are governed by a set of key enzymes, each with distinct kinetic properties and regulatory mechanisms.

| Enzyme | Location | Function | Substrates | Products | Cofactor |

| Ornithine Transcarbamylase (OTC) | Mitochondrial Matrix | Urea Cycle | L-Ornithine, Carbamoyl Phosphate | L-Citrulline, Phosphate | None |

| Ornithine Decarboxylase (ODC) | Cytosol | Polyamine Synthesis | L-Ornithine | Putrescine, CO₂ | Pyridoxal 5'-phosphate (PLP) |

| Ornithine Aminotransferase (OAT) | Mitochondrial Matrix | Amino Acid Metabolism | L-Ornithine, α-ketoglutarate | L-glutamate-γ-semialdehyde, L-glutamate | Pyridoxal 5'-phosphate (PLP) |

Table 1: Key Enzymes in L-Ornithine Metabolism.

Ornithine Transcarbamylase (OTC)

OTC is a crucial enzyme in the urea cycle, and its deficiency is the most common inherited urea cycle disorder.[20] It facilitates the second step of the cycle, the formation of citrulline from ornithine and carbamoyl phosphate.[15][16]

Ornithine Decarboxylase (ODC)

ODC is a highly regulated enzyme that controls the rate of polyamine biosynthesis.[18][19] Its activity is tightly linked to cell growth and proliferation, and its overexpression is often associated with cancer.[9]

Kinetic Properties of ODC: The kinetic parameters of ODC can vary depending on the source of the enzyme. For example, ODC purified from Aspergillus terreus has a Kₘ for L-ornithine of 0.95 mM.[9] In another study with ODC from Physarum polycephalum, two forms of the enzyme were identified with different affinities for the coenzyme pyridoxal phosphate, with apparent Kₘ values of 0.13 µM and 33 µM.[21]

Ornithine Aminotransferase (OAT)

OAT is a mitochondrial enzyme that catalyzes the reversible transamination of L-ornithine to L-glutamate-γ-semialdehyde.[22][23] This enzyme links the urea cycle with the metabolism of other amino acids, such as proline and glutamate. OAT deficiency leads to a rare genetic disorder called gyrate atrophy of the choroid and retina.[22]

Kinetic Properties of OAT: The kinetic properties of OAT have been studied in various organisms and tissues. The enzyme follows a "ping-pong" mechanism, typical for transaminases.[22] The Michaelis constant (Kₘ) for L-ornithine can vary, with reported values often in the millimolar range.[24]

Part 4: Experimental Protocols for Studying L-Ornithine Metabolism